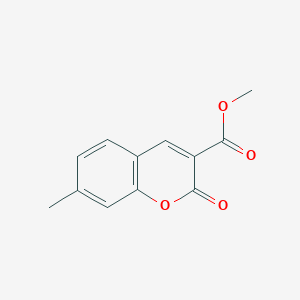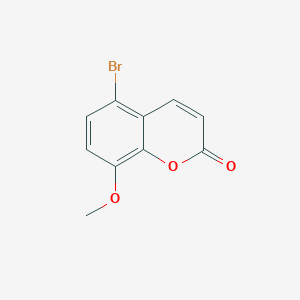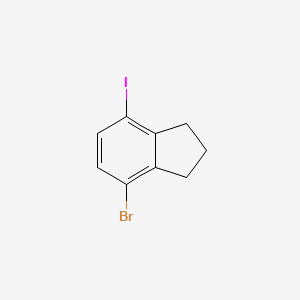
4-Bromo-7-iodoindane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-iodoindane is an organic compound belonging to the class of indanes, characterized by the presence of bromine and iodine atoms attached to the indane ring. This compound has a molecular formula of C9H8BrI and a molecular weight of 322.97 g/mol . It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-iodoindane typically involves the bromination and iodination of indane derivatives. One common method is the bromination of 7-iodoindane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-iodoindane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide (for iodination) and potassium tert-butoxide (for bromination). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated indane derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or other functionalized indanes .
Scientific Research Applications
4-Bromo-7-iodoindane has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Bromo-7-iodoindane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
4-Bromo-2-iodoaniline: This compound has a similar structure but with an amino group instead of the indane ring.
4-Bromobenzonitrile: Another related compound with a nitrile group attached to the benzene ring.
Uniqueness: 4-Bromo-7-iodoindane is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties. Its dual halogenation (bromine and iodine) allows for versatile reactivity and functionalization, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C9H8BrI |
|---|---|
Molecular Weight |
322.97 g/mol |
IUPAC Name |
4-bromo-7-iodo-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8BrI/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3H2 |
InChI Key |
PKRIFCJHEQKTLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



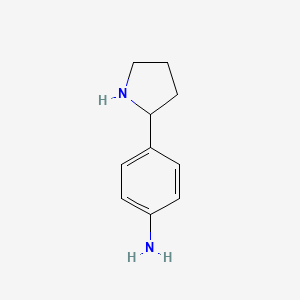

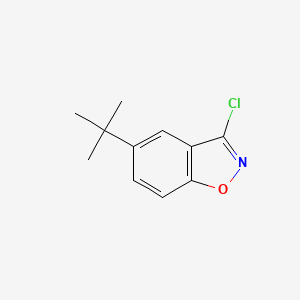
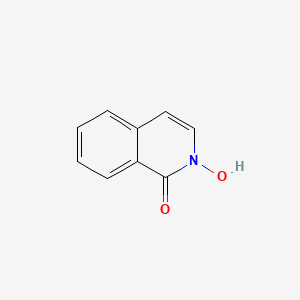
![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
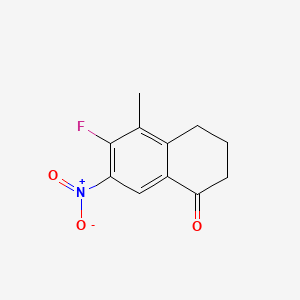
![2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)
![6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699688.png)
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)


